molecular formula C13H20F2N4O2 B7360357 2,2-Difluoro-3-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol

2,2-Difluoro-3-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol

Cat. No. B7360357
M. Wt: 302.32 g/mol
InChI Key: PQYZVZDXGVHENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-3-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol, also known as MPTP-DFO, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of the popular drug MPTP, which has been used to study the effects of Parkinson's disease in animal models. MPTP-DFO is a promising compound that has shown potential in a variety of research applications, including drug discovery and development, neurobiology, and pharmacology.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol is complex and not yet fully understood. It is believed to act as an inhibitor of monoamine oxidase (MAO), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, 2,2-Difluoro-3-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol may increase the levels of these neurotransmitters in the brain, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
2,2-Difluoro-3-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol has been shown to have a variety of biochemical and physiological effects in animal models. These effects include increased levels of dopamine and serotonin in the brain, improved motor function, and reduced inflammation. 2,2-Difluoro-3-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol has also been shown to have potential as a neuroprotective agent, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2-Difluoro-3-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol in lab experiments is its potential as a lead compound for drug development. It has also been shown to have a variety of physiological and biochemical effects that make it useful for studying a variety of conditions, including Parkinson's disease, Alzheimer's disease, and cancer. However, there are also limitations to using 2,2-Difluoro-3-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol in lab experiments. For example, it is a complex compound that requires specialized knowledge and equipment to synthesize and purify. It may also have potential side effects that need to be carefully studied and monitored.

Future Directions

There are many potential future directions for research on 2,2-Difluoro-3-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol. One area of interest is in the development of new drugs for Parkinson's disease and other neurodegenerative conditions. 2,2-Difluoro-3-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol has shown promise as a lead compound for drug development, and further research could lead to the development of new and more effective treatments for these conditions. Other potential future directions include studying the effects of 2,2-Difluoro-3-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol on other conditions, such as Alzheimer's disease and cancer, and further exploring its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2,2-Difluoro-3-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol involves several steps, including the reaction of 4-(4-methoxy-6-methylpyrimidin-2-yl)piperazine with 2,2-difluoro-1,3-propanediol in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The synthesis of 2,2-Difluoro-3-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

2,2-Difluoro-3-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in drug discovery and development. 2,2-Difluoro-3-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol has been shown to have potential as a lead compound for the development of new drugs for a variety of conditions, including Parkinson's disease, Alzheimer's disease, and cancer.

properties

IUPAC Name

2,2-difluoro-3-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F2N4O2/c1-10-7-11(21-2)17-12(16-10)19-5-3-18(4-6-19)8-13(14,15)9-20/h7,20H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYZVZDXGVHENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC(CO)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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